N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, also known as CX-5461, is a small molecule drug that has gained significant attention in the field of cancer research. It is a selective inhibitor of RNA polymerase I transcription, which is overexpressed in many types of cancer cells. The inhibition of RNA polymerase I transcription leads to the selective killing of cancer cells, making it a promising therapeutic agent for cancer treatment.
Scientific Research Applications
Supramolecular Networks and Metal Complexes
The study of hydrogen-bonded supramolecular networks involving oxalamide derivatives, such as N,N'-bis(4-pyridylmethyl)oxalamide, reveals intricate intermolecular interactions forming extended networks. These structures are significant for understanding molecular assembly and designing new materials with specific properties. For instance, the formation of two-dimensional extended networks through weak C-H...O hydrogen bonding between pyridinium and oxalamide groups in certain compounds suggests potential applications in nanotechnology and material science due to the predictable assembly patterns and stability of these networks (Lee, 2010).
Catalysis
Copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes demonstrate the catalytic potential of oxalamide derivatives. A specific example includes N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which proved to be an effective ligand in these reactions. Such catalytic activities are crucial for the development of efficient and selective synthetic methodologies in organic chemistry, offering a pathway to synthesize a wide range of internal alkynes (Chen et al., 2023).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-15-17-5-1-2-6-19(17)24-21(27)20(26)23-12-11-16-7-9-18(10-8-16)25-13-3-4-14-25/h1-2,5-10H,3-4,11-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQZVYBHPYZXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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